

Solubility Profile of 1H-pyrazole-3,4-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *1H-pyrazole-3,4-dicarboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **1H-pyrazole-3,4-dicarboxylic acid**. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the physicochemical properties of the compound and its structural analogs. Furthermore, a detailed experimental protocol for determining the precise solubility of **1H-pyrazole-3,4-dicarboxylic acid** in various solvents is provided to empower researchers in generating in-house data.

Introduction to 1H-pyrazole-3,4-dicarboxylic Acid

1H-pyrazole-3,4-dicarboxylic acid is a heterocyclic organic compound with a pyrazole ring substituted with two carboxylic acid groups. Its structure, featuring both hydrogen bond donors (-NH of the pyrazole ring and -OH of the carboxylic acids) and acceptors (the nitrogen atoms of the pyrazole ring and the carbonyl oxygens), suggests a complex solubility profile that is highly dependent on the nature of the solvent. The presence of the polar carboxylic acid groups indicates that its solubility will be significantly influenced by the pH of aqueous solutions.

Qualitative Solubility Profile

While specific quantitative data is scarce, a qualitative solubility profile can be inferred from the behavior of similar molecules, such as pyrazole and other carboxylic acids. The parent compound, 1H-pyrazole, exhibits limited solubility in water but is more soluble in organic

solvents like ethanol, methanol, and acetone[1]. The addition of two carboxylic acid moieties to the pyrazole ring is expected to increase its polarity and enhance its solubility in polar solvents, particularly those capable of hydrogen bonding.

The solubility of **1H-pyrazole-3,4-dicarboxylic acid** is expected to be low in non-polar solvents. In aqueous media, its solubility is anticipated to be pH-dependent, with significantly higher solubility in basic solutions due to the deprotonation of the carboxylic acid groups to form more soluble carboxylate salts.

Table 1: Anticipated Qualitative Solubility of **1H-pyrazole-3,4-dicarboxylic Acid** in Common Solvents

Solvent Class	Common Solvents	Anticipated Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Moderate to High	The carboxylic acid and pyrazole moieties can form strong hydrogen bonds with protic solvents. Solubility in water is expected to be pH-dependent.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)	High	These solvents are strong hydrogen bond acceptors and can effectively solvate the polar functional groups of the molecule.
Polar Aprotic	Acetone, Ethyl Acetate	Low to Moderate	These solvents are less polar than DMSO and DMF, and their ability to solvate the highly polar dicarboxylic acid is likely to be lower.
Non-Polar	Hexane, Toluene, Dichloromethane	Low to Insoluble	The significant difference in polarity between the highly polar solute and non-polar solvents will result in poor solvation and, consequently, low solubility.

			Carboxylic acids are readily deprotonated by bases to form highly soluble carboxylate salts[2].
Aqueous Basic	5% Sodium Hydroxide, 5% Sodium Bicarbonate	High	The reaction with sodium bicarbonate, a weak base, can be indicative of a relatively strong acidic nature[3].
Aqueous Acidic	5% Hydrochloric Acid	Low	In acidic solutions, the carboxylic acid groups will remain protonated, and the basicity of the pyrazole nitrogen atoms is generally low, leading to limited solubility enhancement.

Experimental Protocol for Solubility Determination: Equilibrium Method

The most reliable method for determining the thermodynamic solubility of a compound is the equilibrium (or shake-flask) method[4][5][6][7]. This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the compound.

3.1. Materials and Equipment

- **1H-pyrazole-3,4-dicarboxylic acid (solid)**
- Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)
- Analytical balance

- Vials with screw caps
- Constant temperature shaker or incubator
- Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
- Calibrated pH meter (for aqueous solutions)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

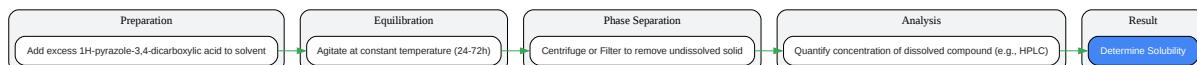
3.2. Procedure

- Preparation: Add an excess amount of solid **1H-pyrazole-3,4-dicarboxylic acid** to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed[4].
- Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary but is often in the range of 24 to 72 hours. To confirm that equilibrium has been reached, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed for the concentration of the dissolved compound. Equilibrium is achieved when the concentration no longer changes over time[4][6].
- Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation, followed by careful removal of the supernatant, or by filtering the solution through a syringe filter that does not adsorb the compound[4][5].
- Analysis: The concentration of **1H-pyrazole-3,4-dicarboxylic acid** in the clear supernatant is then determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy[4]. A calibration curve should be prepared to accurately quantify the concentration.
- Calculation: The solubility is reported in units such as mg/mL, g/100mL, or mol/L.

3.3. Gravimetric Method as an Alternative For a simpler, though potentially less precise, determination of solubility, a gravimetric method can be employed[8][9][10]. This involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid residue[9][10].

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination method.



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